molecular formula C17H18F3N3 B3835397 1-(2-pyridinyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(2-pyridinyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No.: B3835397
M. Wt: 321.34 g/mol
InChI Key: GHZOFNWGHIMCBH-UHFFFAOYSA-N
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Description

“1-(2-pyridinyl)-4-[2-(trifluoromethyl)benzyl]piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other bioactive compounds . The compound also features a pyridinyl group and a trifluoromethyl group, both of which are common in many synthetic targets .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl ketones (TFMKs) and pyridinium salts, which are structurally similar to parts of the compound, have well-documented synthesis methods . TFMKs are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . Pyridinium salts also have diverse synthetic routes .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied. For example, trifluoromethyl groups are known to undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . Similarly, pyridinium salts have diverse reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Trifluoromethyl groups, for example, are known to influence the properties of the compounds they are part of .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s always important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their potential hazards .

Properties

IUPAC Name

1-pyridin-2-yl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3/c18-17(19,20)15-6-2-1-5-14(15)13-22-9-11-23(12-10-22)16-7-3-4-8-21-16/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZOFNWGHIMCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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